molecular formula C16H17NO2S B2398968 N-[4-(thiophen-2-yl)oxan-4-yl]benzamide CAS No. 2034567-70-7

N-[4-(thiophen-2-yl)oxan-4-yl]benzamide

Cat. No.: B2398968
CAS No.: 2034567-70-7
M. Wt: 287.38
InChI Key: DDIFNWBHCMIMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is a complex organic compound that features a benzamide group attached to a tetrahydro-2H-pyran ring, which is further substituted with a thiophene moiety

Mechanism of Action

Target of Action

The primary target of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide, also known as TTP488 or azeliragon, is the CB2 receptor . The CB2 receptor is a part of the endocannabinoid system in the body, which plays a crucial role in regulating pain and inflammation.

Mode of Action

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide acts as a partial agonist at the CB2 receptor . This means it binds to the receptor and activates it, but not to its full capacity. This partial activation can modulate the receptor’s response and result in therapeutic effects.

Result of Action

The activation of the CB2 receptor by N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can lead to a reduction in pain and inflammation . This makes it a potential therapeutic agent for conditions characterized by these symptoms, such as neuropathic pain.

Action Environment

The action, efficacy, and stability of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can be influenced by various environmental factors. These may include the physiological environment in the body, such as pH and temperature, as well as external factors like storage conditions. For instance, certain compounds need to be stored under specific conditions to maintain their stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)oxan-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[4-(thiophen-2-yl)oxan-4-yl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is unique due to the combination of its structural features, which include a thiophene ring, a tetrahydro-2H-pyran ring, and a benzamide group. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(13-5-2-1-3-6-13)17-16(8-10-19-11-9-16)14-7-4-12-20-14/h1-7,12H,8-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIFNWBHCMIMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.